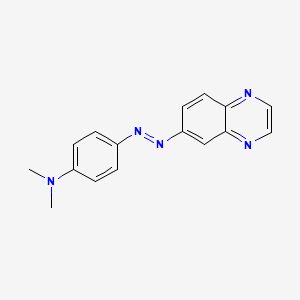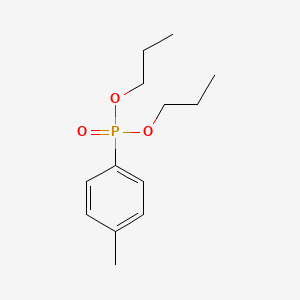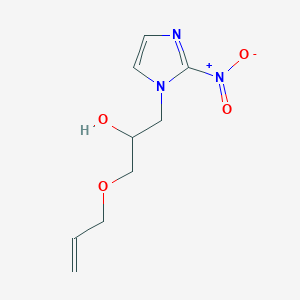
alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicinal chemistry. This compound features an allyloxy group attached to a methyl group, which is further connected to a 2-nitroimidazole ring and an ethanol moiety. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through a reaction between an allyl halide and a suitable nucleophile, such as an alcohol or an amine.
Nitroimidazole Ring Formation: The nitroimidazole ring is synthesized by nitration of an imidazole precursor, followed by subsequent functional group modifications.
Coupling Reaction: The allyloxy intermediate is then coupled with the nitroimidazole ring through a series of reactions, including alkylation and reduction steps.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating infections caused by anaerobic bacteria and protozoa.
Industry: The compound finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol involves its interaction with molecular targets and pathways within biological systems. The nitro group is typically reduced to form reactive intermediates, which can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The compound’s unique structure allows it to selectively target specific enzymes and pathways, making it effective against certain microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections.
Ornidazole: A nitroimidazole used for its antiparasitic properties.
Uniqueness
Alpha-((Allyloxy)methyl)-2-nitroimidazole-1-ethanol is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity compared to other nitroimidazoles, making it a valuable compound for further research and development.
Properties
CAS No. |
21787-89-3 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-4,8,13H,1,5-7H2 |
InChI Key |
ZGENSUYRNWPOET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN1C=CN=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

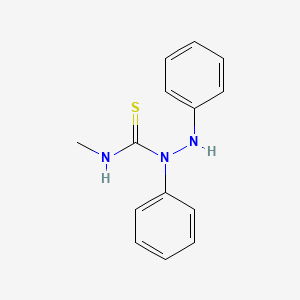
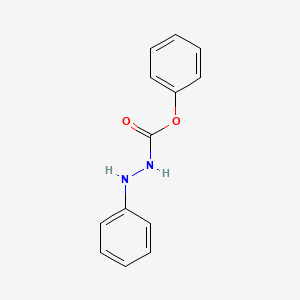

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
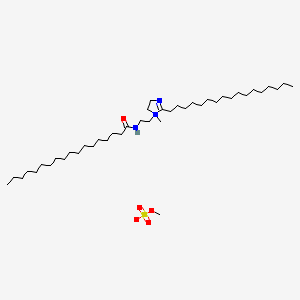



![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
